molecular formula C18H25N3O2 B12464199 N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide CAS No. 328026-97-7

N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide

Cat. No.: B12464199
CAS No.: 328026-97-7
M. Wt: 315.4 g/mol
InChI Key: FBKMSBPLDDYIPU-UHFFFAOYSA-N
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Description

N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine functional group, along with a cyclohexylidene moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide typically involves the reaction of benzylamine with a suitable cyclohexylidene derivative under controlled conditions. One common method involves the use of imine reductase enzymes to facilitate the reaction, which can be optimized through rational engineering to improve conversion rates and selectivity . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide include:

Uniqueness

N-benzyl-N’-[(3-methylcyclohexylidene)amino]butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

328026-97-7

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide

InChI

InChI=1S/C18H25N3O2/c1-14-6-5-9-16(12-14)20-21-18(23)11-10-17(22)19-13-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,19,22)(H,21,23)

InChI Key

FBKMSBPLDDYIPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C1

Origin of Product

United States

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